![molecular formula C16H16N2O3S B5853425 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as Mecarbinate, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide inhibits PTP activity by binding to the active site of the enzyme and preventing the dephosphorylation of proteins. This leads to an increase in protein phosphorylation and altered cellular signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-proliferative effects on cancer cells by inhibiting PTP activity. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for PTP inhibition, making it a useful tool for studying the role of PTPs in cellular signaling pathways. However, 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
For 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide research include investigating its potential as a therapeutic target for cancer, diabetes, and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of the compound for use in lab experiments. Finally, the development of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with 4-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been used in scientific research for its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the phosphorylation state of proteins and play a crucial role in cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. 4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising results in inhibiting PTP activity in vitro and in vivo, making it a potential therapeutic target for these diseases.
Propiedades
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-20-13-7-3-11(4-8-13)15(19)18-16(22)17-12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCZCMDYLDHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5853350.png)
![ethyl 4-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B5853354.png)
![4-[({[amino(4-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5853358.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-thiophenesulfonamide](/img/structure/B5853366.png)
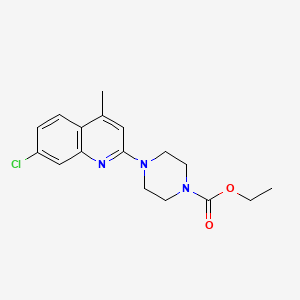

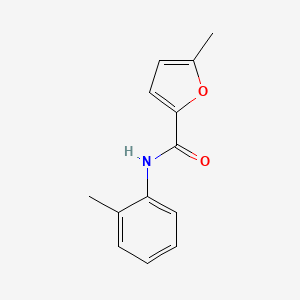
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5853398.png)
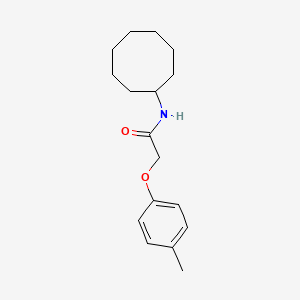
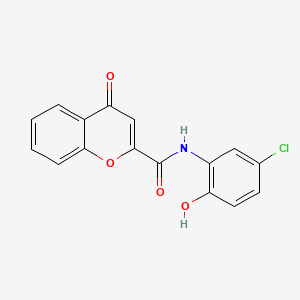
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
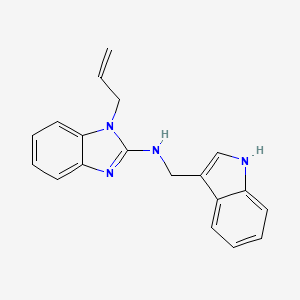
![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)